molecular formula C12H17ClN2O B1274149 4-Phenylpiperidine-4-carboxamide monohydrochloride CAS No. 59083-35-1

4-Phenylpiperidine-4-carboxamide monohydrochloride

Cat. No. B1274149
CAS RN: 59083-35-1
M. Wt: 240.73 g/mol
InChI Key: LZWFVOQSFVFPJK-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-4-carboxamide monohydrochloride is a compound that can be related to various pharmacologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities. For instance, compounds with the piperidine core, such as 4-benzylpiperidine carboxamides, have been studied for their activity as dual serotonin and norepinephrine reuptake inhibitors . Additionally, 3-phenylpiperidine-4-carboxamide derivatives have been evaluated for their role as neurokinin-1 receptor antagonists . These studies suggest that 4-Phenylpiperidine-4-carboxamide monohydrochloride could potentially exhibit interesting biological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multiple steps, including amidation and substitution reactions. For example, the synthesis of 4-benzylpiperidine carboxamides involves these steps and has shown that the length of the carbon linker can affect the activity of the compounds . Similarly, the synthesis of a paramagnetic monomer from a piperidine derivative involved oxidation and the Bucherer-Bergs synthesis, followed by a reaction with phosgene . These methods could potentially be adapted for the synthesis of 4-Phenylpiperidine-4-carboxamide monohydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of pethidine hydrochloride, a related compound, has been determined, showing that the phenyl ring is equatorial to the piperidine ring . This orientation could be relevant for the activity of 4-Phenylpiperidine-4-carboxamide monohydrochloride, as the spatial arrangement of the phenyl group and the piperidine ring can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of polyamides based on a bis(ether-carboxylic acid) derived from a piperidine structure involved aromatic nucleophilic substitution reactions . Understanding these reactions is essential for the modification and optimization of 4-Phenylpiperidine-4-carboxamide monohydrochloride for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, thermal stability, and crystallinity, are important for their practical applications. Polyamides derived from piperidine structures have shown good solubility in polar solvents and high thermal stability . These properties are significant for the development of pharmaceuticals and could be relevant for the formulation of 4-Phenylpiperidine-4-carboxamide monohydrochloride.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonists : A study by Shirai et al. (2012) described the synthesis of novel 3-phenylpiperidine-4-carboxamide derivatives, showcasing their potential as neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and excellent efficacy in specific assays, highlighting their potential therapeutic applications (Shirai et al., 2012).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Penning et al. (2010) developed phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors. These compounds demonstrated significant potency against the PARP-1 enzyme and exhibited desirable pharmacokinetic profiles, indicating their potential in cancer therapy (Penning et al., 2010).

  • Cardiotonic Agents : Nate et al. (1987) explored 4-phenylpiperidine derivatives as new cardiotonic agents, finding that some derivatives exhibited potent positive inotropic activity. This suggests their use in treating conditions related to heart muscle contractions (Nate et al., 1987).

  • Antitumor Agents : Atwell et al. (1987) synthesized N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides as potential antitumor agents. These compounds showed broad antileukemic activity and remarkable efficacy against solid tumors in vivo (Atwell et al., 1987).

  • Serotonin and Norepinephrine Reuptake Inhibitors : Paudel et al. (2015) designed and synthesized 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors, providing a potential avenue for the treatment of depression and related disorders (Paudel et al., 2015).

  • CCR5 Antagonist for HIV-1 Inhibition : Imamura et al. (2006) reported the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This compound exhibited high CCR5 binding affinity and inhibited HIV-1 replication effectively (Imamura et al., 2006).

properties

IUPAC Name

4-phenylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFVOQSFVFPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207817
Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidine-4-carboxamide monohydrochloride

CAS RN

59083-35-1
Record name 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
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Record name 4-Phenylpiperidine-4-carboxamide monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidine-4-carboxamide monohydrochloride
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Synthesis routes and methods I

Procedure details

Combine 1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide (529 g, 1700 mmol), 10% palladium-on-carbon (25 g), and acetic acid (5 L) in an autoclave. Flush the autoclave with nitrogen and then charge with 255 psi of hydrogen. Stir while recharging the autoclave with hydrogen as required to maintain the pressure above 100 psi. When hydrogen consumption ceases, flush the autoclave with nitrogen remove the catalyst by filtration. Evaporate the filtrate invacuo to give a residue. Dissolve the residue in ethyl acetate (5 L), acidify by the addition of 12M aqueous hydrochloric acid solution (150 mL), and heat to reflux for 15 minutes. Cool the mixture to 5° C. to give solid. Collect the solid by filtration, rinse with ethyl acetate, and air dry to give the title compound.
Name
1-benzyl-4-phenylpiperidine-4-carboxylic acid amide N-oxide
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-tert-Butoxycarbonyl-4-phenyl-piperidine-4-carboxylic acid amide (0.95 g, 3.12 mmol) was combined with HCl in dioxane (10 mL, 4N, 40 mmol, 13 eq.) at ambient temperature for 1 h. The solvent was concentrated in vacuo and ethyl acetate was added. The slurry was filtered and dried under high vacuum for 48 h to give the title compound: HPLC analysis Rt =5.56 min. using a C-18 column eluting with a acetonitrile:water (0.1% TFA), flow rate=1.0 mL/min., gradient (elution with CH3CN/H2O(0.1%TFA) 10% CH3CN for 10 minutes, 30% CH3CN for 15 minutes, 40% CH3CN for 15 minutes, 50% CH3CN for 10 minutes, and then 100% CH3CN). Analysis: calculated for Cl2H17C1N2O C 59.87; H 7.12; N 11.64; Found C 59.82; H 7.00; N 11.52.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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